Cas no 93514-78-4 (Diethyl 2-(3,5-dichloroanilino)methylenemalonate)

Diethyl 2-(3,5-dichloroanilino)methylenemalonate is a versatile intermediate in organic synthesis, particularly valuable for constructing heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structure, featuring a reactive methylene group and electron-withdrawing ester functionalities, enables efficient participation in condensation and cyclization reactions. The presence of dichloro-substituted aniline enhances its utility in agrochemical and medicinal chemistry, where such motifs are often sought for their bioactivity. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic flexibility makes it a preferred choice for researchers developing novel compounds in pharmaceuticals and crop protection agents.
Diethyl 2-(3,5-dichloroanilino)methylenemalonate structure
93514-78-4 structure
商品名:Diethyl 2-(3,5-dichloroanilino)methylenemalonate
CAS番号:93514-78-4
MF:C14H15Cl2NO4
メガワット:332.179202318192
CID:4666184
PubChem ID:2822831

Diethyl 2-(3,5-dichloroanilino)methylenemalonate 化学的及び物理的性質

名前と識別子

    • DIETHYL 2-[(3,5-DICHLOROANILINO)METHYLENE]MALONATE
    • Diethyl 2-(3,5-dichloroanilino)methylenemalonate
    • 1,3-diethyl2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate
    • MFCD00173412
    • 6J-056
    • 93514-78-4
    • diethyl 2-[(3,5-dichloroanilino)methylidene]propanedioate
    • SCHEMBL8622816
    • 1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate
    • AKOS005097165
    • インチ: 1S/C14H15Cl2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3
    • InChIKey: PZLMHLRMNPZIET-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1)N/C=C(\C(=O)OCC)/C(=O)OCC)Cl

計算された属性

  • せいみつぶんしりょう: 331.0378133g/mol
  • どういたいしつりょう: 331.0378133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 64.6Ų

Diethyl 2-(3,5-dichloroanilino)methylenemalonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D157655-25mg
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate
93514-78-4
25mg
$ 230.00 2022-06-05
Key Organics Ltd
6J-056-10MG
diethyl 2-[(3,5-dichloroanilino)methylene]malonate
93514-78-4 >90%
10mg
£63.00 2023-09-08
Key Organics Ltd
6J-056-5G
diethyl 2-[(3,5-dichloroanilino)methylene]malonate
93514-78-4 >90%
5g
£3080.00 2023-09-08
A2B Chem LLC
AI79509-10mg
1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate
93514-78-4 >90%
10mg
$240.00 2024-07-18
A2B Chem LLC
AI79509-5g
1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate
93514-78-4 >90%
5g
$4744.00 2024-07-18
TRC
D157655-50mg
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate
93514-78-4
50mg
$ 380.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00904874-1g
1,3-Diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate
93514-78-4 90%
1g
¥4193.0 2024-04-17
Key Organics Ltd
6J-056-0.5G
diethyl 2-[(3,5-dichloroanilino)methylene]malonate
93514-78-4 >90%
0.5g
£385.00 2023-09-08
A2B Chem LLC
AI79509-500mg
1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate
93514-78-4 >90%
500mg
$720.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644265-10mg
Diethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate
93514-78-4 98%
10mg
¥809.00 2024-04-24

Diethyl 2-(3,5-dichloroanilino)methylenemalonate 関連文献

Diethyl 2-(3,5-dichloroanilino)methylenemalonateに関する追加情報

Introduction to Diethyl 2-(3,5-dichloroanilino)methylenemalonate (CAS No. 93514-78-4)

Diethyl 2-(3,5-dichloroanilino)methylenemalonate, identified by its CAS number 93514-78-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of methylenemalonates, which are widely recognized for their versatile applications in synthetic chemistry and drug development. The presence of a 3,5-dichloroanilino moiety in its structure imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules.

The structural framework of Diethyl 2-(3,5-dichloroanilino)methylenemalonate consists of a malonate core substituted with ethyl groups and an anilino group bearing chlorine atoms at the 3 and 5 positions. This specific arrangement enhances its utility in various chemical transformations, including condensation reactions, cyclization processes, and the formation of heterocyclic compounds. The dichloro substitution pattern on the anilino group not only influences the electronic properties of the molecule but also facilitates interactions with biological targets, making it a promising candidate for medicinal chemistry applications.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from structurally diverse compounds. Diethyl 2-(3,5-dichloroanilino)methylenemalonate has emerged as a key intermediate in the synthesis of bioactive molecules targeting various diseases. Its ability to undergo selective functionalization has enabled researchers to explore its potential in designing inhibitors for enzymes such as kinases and phosphodiesterases, which are critical in cellular signaling pathways.

One of the most compelling aspects of Diethyl 2-(3,5-dichloroanilino)methylenemalonate is its role in the development of small-molecule drugs. The malonate moiety serves as a versatile handle for further derivatization, allowing chemists to introduce additional functional groups that can enhance binding affinity and selectivity towards specific biological targets. This flexibility has been exploited in the design of molecules with potential applications in oncology, neurology, and anti-inflammatory therapies.

The compound's reactivity also makes it an attractive candidate for studying transition-metal-catalyzed reactions. Researchers have leveraged its structural features to develop novel catalytic systems that facilitate cross-coupling reactions, which are fundamental to constructing complex organic molecules. These advances have not only improved synthetic methodologies but also opened new avenues for drug discovery.

The pharmaceutical industry has shown particular interest in Diethyl 2-(3,5-dichloroanilino)methylenemalonate due to its potential as a precursor for lead compounds. Its incorporation into libraries of diverse molecules has led to the identification of several candidates with promising pharmacological activity. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interfere with disease-related pathways.

In addition to its pharmaceutical applications, Diethyl 2-(3,5-dichloroanilino)methylenemalonate has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored in the development of catalysts and functional materials. These complexes exhibit unique properties that make them suitable for applications in catalysis, luminescence, and magnetic materials.

The synthesis of Diethyl 2-(3,5-dichloroanilino)methylenemalonate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of the malonate ester followed by functionalization with the dichloroanilino group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

Ongoing research continues to uncover new applications for Diethyl 2-(3,5-dichloroanilino)methylenemalonate. Studies are focusing on expanding its utility in medicinal chemistry by exploring novel derivatives and reaction pathways. The compound's unique structural features offer a rich platform for innovation, driving forward advancements in drug discovery and material science.

The future prospects for Diethyl 2-(3,5-dichloroanilino)methylenemalonate are promising, with potential applications spanning multiple industries. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly significant role in the development of next-generation therapeutics and functional materials.

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